4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one
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Overview
Description
4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridinone ring.
Introduction of the Fluorobenzyloxy Group: This can be achieved through nucleophilic substitution reactions where a fluorobenzyl halide reacts with a hydroxyl group on the pyridinone core.
Attachment of the Propylamino-Methylphenethyl Side Chain: This step may involve reductive amination or other coupling reactions to introduce the side chain onto the pyridinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorobenzyloxy)-1-(4-((methylamino)methyl)phenethyl)pyridin-2(1H)-one
- 4-(4-chlorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one
- 4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-3(1H)-one
Uniqueness
4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both fluorobenzyloxy and propylamino-methylphenethyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H27FN2O2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-1-[2-[4-(propylaminomethyl)phenyl]ethyl]pyridin-2-one |
InChI |
InChI=1S/C24H27FN2O2/c1-2-13-26-17-20-5-3-19(4-6-20)11-14-27-15-12-23(16-24(27)28)29-18-21-7-9-22(25)10-8-21/h3-10,12,15-16,26H,2,11,13-14,17-18H2,1H3 |
InChI Key |
YYCDRZDDLBLWPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)CCN2C=CC(=CC2=O)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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